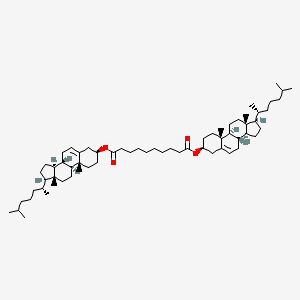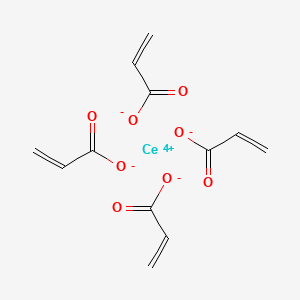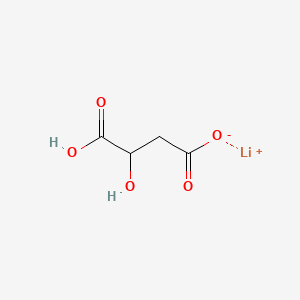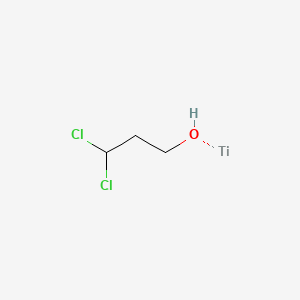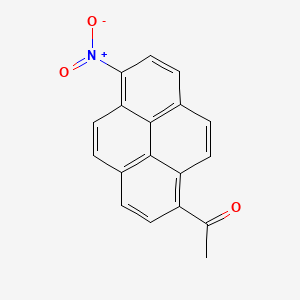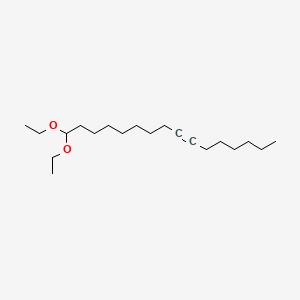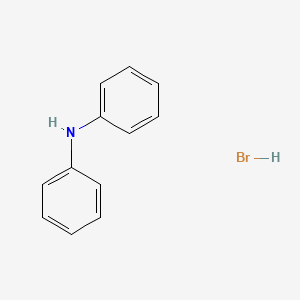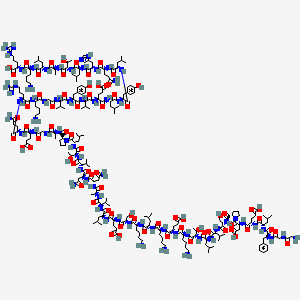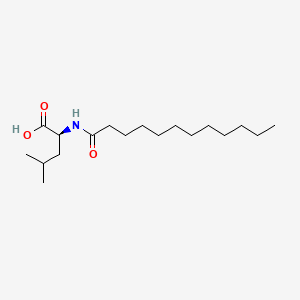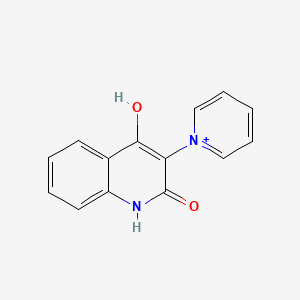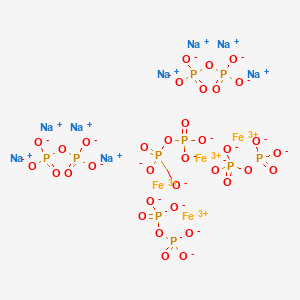
Tetrairon octasodium pentakis(pyrophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrairon octasodium pentakis(pyrophosphate) is a complex inorganic compound with the molecular formula Fe₄Na₈O₃₅P₁₀. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrairon octasodium pentakis(pyrophosphate) typically involves the reaction of iron salts with sodium pyrophosphate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of tetrairon octasodium pentakis(pyrophosphate) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through various techniques such as crystallization and filtration to obtain a product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Tetrairon octasodium pentakis(pyrophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of iron and sodium ions, as well as the pyrophosphate groups .
Common Reagents and Conditions: Common reagents used in the reactions of tetrairon octasodium pentakis(pyrophosphate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of tetrairon octasodium pentakis(pyrophosphate) depend on the specific reaction conditions. For example, oxidation reactions may yield iron oxides, while reduction reactions can produce lower oxidation state iron compounds. Substitution reactions often result in the formation of new pyrophosphate derivatives .
Scientific Research Applications
Tetrairon octasodium pentakis(pyrophosphate) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique structure and reactivity. In biology, it is studied for its potential role in enzyme activity and cellular processes. In medicine, researchers are exploring its use in drug delivery systems and as a therapeutic agent. Industrially, it is used in the production of specialized materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of tetrairon octasodium pentakis(pyrophosphate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, influencing their activity and function. The pyrophosphate groups play a crucial role in these interactions, facilitating the binding and subsequent effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds:
- Tetrairon nitride
- Pegaptanib octasodium
- Triphosphoric acid pentakis-dimethylamide
- Cobaltate (4-), pentakis (cyano-C) [monothiosulfato (2-)-O]-, tetrapotassium
- Vanadium (2+), pentakis (methanamine)oxo-, dibromide
Uniqueness: Tetrairon octasodium pentakis(pyrophosphate) is unique due to its specific combination of iron and pyrophosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and interactions can be leveraged for various purposes .
Properties
CAS No. |
35725-46-3 |
|---|---|
Molecular Formula |
Fe4Na8O35P10 |
Molecular Weight |
1277.01 g/mol |
IUPAC Name |
octasodium;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/4Fe.8Na.5H4O7P2/c;;;;;;;;;;;;5*1-8(2,3)7-9(4,5)6/h;;;;;;;;;;;;5*(H2,1,2,3)(H2,4,5,6)/q4*+3;8*+1;;;;;/p-20 |
InChI Key |
GOTWCIPCHLJPHB-UHFFFAOYSA-A |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


